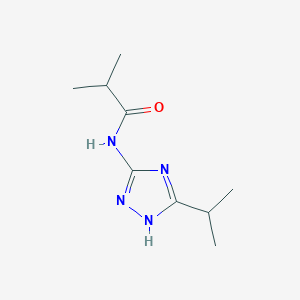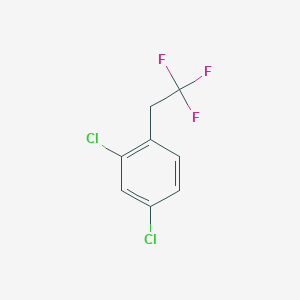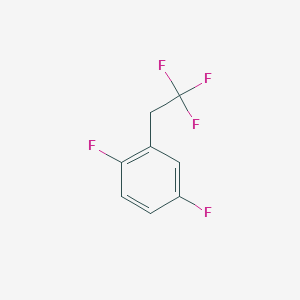
1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
The compound “1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene” is a benzene derivative with difluorophenylmethyl and trifluoromethyl substituents. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the difluorophenylmethyl and trifluoromethyl groups onto a benzene ring. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethylated compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the difluorophenylmethyl and trifluoromethyl groups. These groups could potentially participate in various types of reactions, including radical trifluoromethylation .Applications De Recherche Scientifique
Catalysis and Synthesis
- Trifluoromethanesulphonic acid, related to trifluoromethyl groups, demonstrates effective catalysis in the ethylation of benzene, surpassing traditional catalysts like AlCl3 and H2SO4 (Booth, Al-Kinany, & Laali, 1987).
- Rhenium-catalyzed trifluoromethylation of various aromatic compounds, including benzene derivatives, has been achieved using hypervalent iodine reagents, indicating potential synthetic applications (Mejía & Togni, 2012).
- 1,2,4-Tris(trifluoromethyl)benzene, structurally related, undergoes selective lithiation and electrophilic substitution, enabling the synthesis of diverse derivatives (Schlosser, Porwisiak, & Mongin, 1998).
Material Science and Polymer Research
- Fluorine-containing polyethers have been synthesized using highly fluorinated monomers, suggesting applications in creating materials with low dielectric properties and high thermal stability (Fitch et al., 2003).
- Novel fluorine-containing polyetherimides have been developed from compounds related to trifluoromethyl-substituted benzenes, highlighting the material's potential in high-performance polymers (Yu Xin-hai, 2010).
Chemical and Physical Characterization
- The molecular structure and conformation of 1,3,5-tris(trifluoromethyl)benzene, a related compound, have been extensively studied, providing insights into the effects of trifluoromethyl groups on molecular geometry (Kolesnikova et al., 2014).
- Spectroscopic characterization of 2,4,6-tris(trifluoromethyl)phenyllithium, a derivative, reveals insights into the stabilization mechanisms of such compounds, which could inform further research in this area (Stalke & Whitmire, 1990).
Environmental and Green Chemistry
- Ionic liquids containing trifluoromethyl groups have been used to selectively remove benzene from mixtures with alkanes, demonstrating potential applications in green chemistry for separation processes (Arce et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
1-[difluoro(phenyl)methyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5/c15-13(16,10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17,18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKPZXQGLVOLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




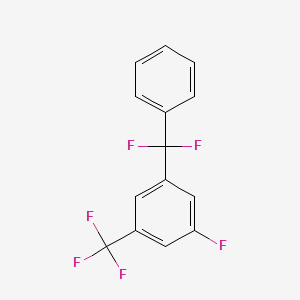
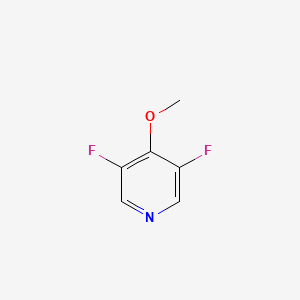

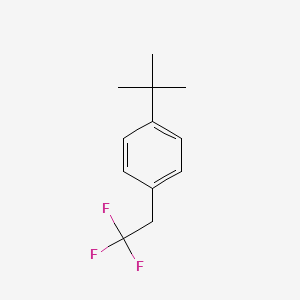



![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1390615.png)
